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Compound of Interest

Compound Name:
5-Bromo-3-ethynylpyridin-2-

ylamine

Cat. No.: B566713 Get Quote

An In-depth Technical Guide to 5-Bromo-3-ethynylpyridin-2-ylamine

This technical guide provides a comprehensive overview of the chemical properties, structural

information, and potential synthetic routes for 5-Bromo-3-ethynylpyridin-2-ylamine, a

heterocyclic compound of interest to researchers in medicinal chemistry and materials science.

Chemical Structure and Identifiers
5-Bromo-3-ethynylpyridin-2-ylamine is a substituted pyridine molecule featuring an amine

group at position 2, a bromine atom at position 5, and an ethynyl (acetylenic) group at position

3. This unique arrangement of functional groups makes it a versatile building block for the

synthesis of more complex molecules.

Table 1: Chemical Identifiers for 5-Bromo-3-ethynylpyridin-2-ylamine
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Identifier Value Citation

CAS Number 1210838-82-6 [1][2]

Molecular Formula C₇H₅BrN₂ [2]

SMILES C#CC1=C(N=CC(=C1)Br)N [2]

InChI

InChI=1S/C7H5BrN2/c1-2-5-3-

6(8)4-10-7(5)9/h1,3-4H,

(H2,9,10)

[2]

InChIKey
MKIMFNOYJFCQRQ-

UHFFFAOYSA-N
[2]

Physicochemical Properties
The known and predicted physical and chemical properties of the compound are summarized

below. This data is crucial for handling, storage, and characterization.

Table 2: Physicochemical Data for 5-Bromo-3-ethynylpyridin-2-ylamine

Property Value Citation

Monoisotopic Mass 195.96361 Da [2]

Melting Point 145-149 °C (literature) [1]

Purity ≥ 97% (typical) [1]

Table 3: Predicted Collision Cross Section (CCS) Data

Predicted CCS values provide insight into the molecule's shape and size in the gas phase,

which is useful for analytical techniques like ion mobility-mass spectrometry.
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Adduct m/z Predicted CCS (Å²) Citation

[M+H]⁺ 196.97089 129.2 [2]

[M+Na]⁺ 218.95283 143.5 [2]

[M-H]⁻ 194.95633 131.4 [2]

[M+NH₄]⁺ 213.99743 148.2 [2]

[M+K]⁺ 234.92677 131.4 [2]

[M]⁺ 195.96306 139.0 [2]

[M]⁻ 195.96416 139.0 [2]

Data calculated using

CCSbase.[2]

Synthesis and Experimental Protocols
While specific, peer-reviewed synthesis protocols for 5-Bromo-3-ethynylpyridin-2-ylamine
are not readily available in the provided search results, a plausible synthetic route can be

devised based on standard organometallic cross-coupling reactions. The presence of its

trimethylsilyl (TMS) protected precursor, 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine

(CAS: 905966-34-9), strongly suggests a synthetic strategy involving a Sonogashira coupling

followed by deprotection.[3]

Proposed Synthetic Pathway
The proposed synthesis starts from 3,5-dibromopyridin-2-amine, which undergoes a selective

Sonogashira coupling with (trimethylsilyl)acetylene, followed by the removal of the TMS

protecting group.
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Caption: Proposed synthesis of 5-Bromo-3-ethynylpyridin-2-ylamine.

Detailed Experimental Protocol (Hypothetical)
This protocol is a general procedure based on established methods for Sonogashira coupling

and TMS deprotection. Researchers should optimize conditions for this specific substrate.

Step 1: Synthesis of 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine (Sonogashira Coupling)

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add

3,5-dibromopyridin-2-amine (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05

equiv.), and copper(I) iodide (CuI, 0.1 equiv.).

Solvent and Reagents: Add a suitable solvent system, typically a mixture of an amine base

like triethylamine or diisopropylamine and a co-solvent like THF or DMF.

Addition of Alkyne: Add (trimethylsilyl)acetylene (1.2 equiv.) to the mixture via syringe.

Reaction Conditions: Heat the reaction mixture with stirring, typically to a temperature

between 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or
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Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification: Upon completion, cool the reaction mixture, filter it through a pad

of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure. The

resulting crude product can be purified by silica gel column chromatography to yield the

TMS-protected intermediate.

Step 2: Synthesis of 5-Bromo-3-ethynylpyridin-2-ylamine (TMS Deprotection)

Reaction Setup: Dissolve the purified 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine (1.0

equiv.) from the previous step in a suitable solvent such as methanol or THF.

Deprotection Reagent: Add a deprotecting agent. For a mild deprotection, a base like

potassium carbonate (K₂CO₃, 2-3 equiv.) in methanol is often effective. Alternatively, a

fluoride source such as tetrabutylammonium fluoride (TBAF, 1.1 equiv.) in THF can be used.

Reaction Conditions: Stir the mixture at room temperature. Monitor the reaction for the

disappearance of the starting material by TLC.

Work-up and Purification: Once the reaction is complete, quench with water and extract the

product with an organic solvent like ethyl acetate. Dry the combined organic layers over

anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product

can be purified by recrystallization or silica gel chromatography to yield the final product, 5-
Bromo-3-ethynylpyridin-2-ylamine.

Applications in Research and Development
Substituted pyridines are crucial scaffolds in drug discovery and materials science. The

combination of the bromo, ethynyl, and amino groups on this molecule provides three distinct

points for further chemical modification, making it a valuable intermediate.
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Caption: Role as a versatile building block in chemical synthesis.

Bromo Group: Serves as a handle for palladium-catalyzed cross-coupling reactions (e.g.,

Suzuki, Stille, Buchwald-Hartwig) to introduce aryl, heteroaryl, or other carbon-based

substituents.

Ethynyl Group: Can participate in a variety of reactions, including "click chemistry" (such as

the Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC), Sonogashira couplings, and

reductions to form alkene or alkane linkers.

Amine Group: Can be acylated, alkylated, or used as a directing group or hydrogen bond

donor in molecular recognition.

This trifunctional nature makes 5-Bromo-3-ethynylpyridin-2-ylamine a promising starting

material for generating libraries of complex molecules for screening in drug discovery

programs, particularly in the development of kinase inhibitors and other targeted therapies.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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